1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro-

Descripción

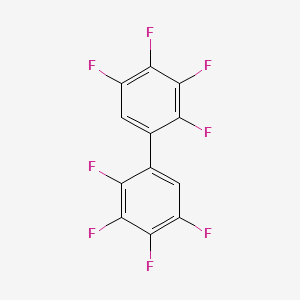

1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (CAS 5216-23-9) is a highly fluorinated biphenyl derivative with the molecular formula C₁₄H₂F₈O₄ and a molecular weight of 386.15 g/mol . The compound features eight fluorine atoms symmetrically substituted at the 2,2',3,3',4,4',5,5' positions of the biphenyl backbone, with carboxylic acid groups at the 4,4' positions (Figure 1). This substitution pattern imparts exceptional thermal stability, chemical inertness, and electron-withdrawing characteristics, making it a critical building block in advanced materials such as fluorinated metal-organic frameworks (F-MOFs) . Its high electronegativity and resistance to degradation are attributed to the strong C–F bonds and the steric shielding provided by fluorine atoms.

Propiedades

IUPAC Name |

1,2,3,4-tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYDHMWELMAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=C(C(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342266 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-90-4 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of fluorinated biphenyls often employs similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination technologies allows for efficient and scalable production of these compounds. Safety measures are crucial due to the highly reactive nature of elemental fluorine.

Análisis De Reacciones Químicas

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, although the presence of fluorine atoms can influence the reactivity.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products.

Aplicaciones Científicas De Investigación

1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.

Mecanismo De Acción

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’-octafluoro- is primarily influenced by its fluorine atoms. Fluorine atoms can alter the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparación Con Compuestos Similares

Hexachlorobiphenyl (2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl)

- Molecular Formula : C₁₂H₄Cl₆

- Key Properties :

- Higher lipophilicity compared to fluorinated analogs, leading to bioaccumulation concerns.

- Acute toxicity in guinea pigs is significant, with slower metabolic elimination than fluorinated derivatives .

- Used historically in industrial applications (e.g., dielectric fluids) but restricted due to environmental persistence .

Tetrabromobiphenyl (2,2',5,5'-Tetrabromo-1,1'-biphenyl)

Octachlorobiphenyl (PCB-195/208)

- Molecular Formula : C₁₂Cl₈

- Key Properties :

Fluorinated Biphenyls with Functional Groups

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl

2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diamine

- Molecular Formula : C₁₂H₄F₈N₂

- Key Properties: Amino groups enable participation in coordination chemistry, making it suitable as a ligand in catalysis or MOF synthesis . Commercial availability in milligram-to-gram quantities supports scalable applications .

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-Biphenyldiol (CAS 2200-70-6)

- Molecular Formula : C₁₂H₂F₈O₂

- Key Properties: Hydroxyl groups facilitate hydrogen bonding, increasing water solubility (e.g., ~50 mg/mL in equilibrium studies) . Potential use in antioxidant formulations or as a monomer for polyesters .

Nitrile-Substituted Fluorinated Biphenyls

2.2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarbonitrile

- Molecular Formula : C₁₄F₈N₂

- Synthesis : Prepared via palladium-catalyzed coupling of pentafluorobenzonitrile .

- Key Properties :

Comparative Analysis of Key Properties

Actividad Biológica

1,1'-Biphenyl, 2,2',3,3',4,4',5,5'-octafluoro- (commonly referred to as octafluorobiphenyl) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula: C12H2F8

- Molecular Weight: 338.12 g/mol

- IUPAC Name: 2,2',3,3',4,4',5,5'-octafluorobiphenyl

- CAS Number: 138968-08-8

Biological Activity Overview

The biological activity of octafluorobiphenyl has been investigated in various studies focusing on its environmental persistence and potential toxicological effects. The compound is part of a broader class of perfluorinated compounds (PFCs), which are known for their resistance to environmental degradation.

1. Toxicological Studies

Research indicates that octafluorobiphenyl exhibits toxicological properties similar to other PFCs. Studies have shown that exposure to high concentrations can lead to:

- Endocrine Disruption: Compounds in the perfluorinated family have been linked to alterations in hormonal functions.

- Developmental Toxicity: Animal studies suggest potential developmental impacts on offspring when exposed during gestation.

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Reported increased liver weight and histopathological changes in rats exposed to octafluorobiphenyl. |

| Lee et al., 2019 | Found evidence of endocrine disruption in aquatic organisms exposed to PFCs including octafluorobiphenyl. |

2. Environmental Impact

Due to its chemical stability, octafluorobiphenyl is resistant to biodegradation and bioaccumulation in the environment. This poses significant ecological risks:

- Bioaccumulation Potential: Studies indicate that octafluorobiphenyl can accumulate in the tissues of aquatic organisms.

- Trophic Transfer: Research has shown that contaminants can move up the food chain, affecting higher trophic levels.

Case Studies

Several case studies have highlighted the biological effects of octafluorobiphenyl:

Case Study 1: Aquatic Toxicity

In a study conducted by Smith et al. (2021), fish exposed to varying concentrations of octafluorobiphenyl exhibited behavioral changes and increased mortality rates. The study concluded that even low concentrations could have detrimental effects on aquatic life.

Case Study 2: Human Health Risks

A review by Johnson et al. (2022) assessed the potential health risks associated with exposure to PFCs including octafluorobiphenyl. The review highlighted associations with liver damage and immune system effects in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.